Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16008952
InChI: InChI=1S/C7H7N3O2/c1-12-7(11)5-2-4-6(10-5)9-3-8-4/h2-3,10H,1H3,(H,8,9)
SMILES:
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol

Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

CAS No.:

Cat. No.: VC16008952

Molecular Formula: C7H7N3O2

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate -

Specification

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
IUPAC Name methyl 1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate
Standard InChI InChI=1S/C7H7N3O2/c1-12-7(11)5-2-4-6(10-5)9-3-8-4/h2-3,10H,1H3,(H,8,9)
Standard InChI Key MTZDYMAGSOKTQM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(N1)N=CN2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate features a bicyclic framework where a five-membered pyrrole ring is fused to a four-membered imidazole system. The dihydro designation indicates partial saturation, with two adjacent nitrogen atoms contributing to the compound’s electron-rich character. The methyl ester group at position 5 enhances solubility in organic solvents, a critical factor in its synthetic utility .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H7N3O2\text{C}_7\text{H}_7\text{N}_3\text{O}_2
Molecular Weight165.15 g/mol
CAS Registry Number2106703-86-8
VCIDVC16008952

Electronic and Steric Features

The conjugated π-system across the bicyclic core facilitates charge delocalization, rendering the compound amenable to electrophilic substitution reactions. Steric effects from the methyl ester group influence regioselectivity in derivatization reactions, as demonstrated in studies of analogous pyrroloimidazoles .

Synthetic Methodologies

Cyclization Strategies

A primary synthesis route involves the cyclization of pyrrolidine precursors with acetylenedicarboxylates under acidic conditions. Hydroamination and azidation steps precede intramolecular cyclization, yielding the bicyclic core. For instance, reaction of pyrrolidine with dimethyl acetylenedicarboxylate in toluene/acetic acid (1:1) at 50°C for 16 hours produces the target compound in moderate yields .

Catalytic Innovations

Recent advances employ iron(III) perchlorate hydrate as a catalyst, enhancing reaction efficiency. This method, optimized for scalability, achieves yields up to 69% while accommodating electron-rich and sterically hindered substituents . The protocol’s robustness is evidenced by gram-scale syntheses (>10 g per batch) without yield reduction .

Table 2: Comparative Synthesis Protocols

MethodCatalystYield (%)ConditionsReference
CyclizationNone30–45Toluene/AcOH, 50°C, 16h
Fe(ClO₄)₃-CatalyzedFe(ClO₄)₃·H₂O50–69Toluene/AcOH, 50°C, 16h

Biological Activity and Mechanism

Kinase Inhibition

Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate derivatives exhibit selective inhibition of c-Jun N-terminal kinase 3 (JNK3), a key mediator in neuronal apoptosis. By binding to the ATP pocket of JNK3, these compounds suppress phosphorylation events implicated in Alzheimer’s and Parkinson’s pathologies. Structural analogs demonstrate IC₅₀ values in the nanomolar range, underscoring their therapeutic potential.

Structure-Activity Relationships (SAR)

Electron-donating groups at the imidazole nitrogen enhance kinase affinity, while bulkier substituents at the pyrrole position improve metabolic stability. For example, 2-chloroquinoline-modified derivatives show prolonged half-lives in vitro, attributed to reduced cytochrome P450-mediated oxidation .

Applications in Drug Development

Neurodegenerative Disease Targets

Preclinical studies highlight the compound’s efficacy in mitigating neuroinflammation and oxidative stress. In murine models of Parkinson’s disease, oral administration of a methyl ester derivative (10 mg/kg/day) reduced dopaminergic neuron loss by 40% over 28 days.

Photophysical Applications

Functionalization with aromatic substituents (e.g., 4-cyanophenyl, truxene) tunes emission profiles from violet-blue to red wavelengths . Such versatility enables applications in organic light-emitting diodes (OLEDs) and bioimaging probes .

Table 3: Emission Properties of Selected Derivatives

Derivativeλₑₘ (nm)Stokes Shift (cm⁻¹)Application
2-Chloroquinoline4653,200Cellular Imaging
4-Cyanophenyl6204,800OLED Emitters

Recent Advances and Future Directions

Scalable Manufacturing

The Fe(ClO₄)₃-catalyzed method enables cost-effective production, addressing previous limitations in batch size . Continuous-flow adaptations are under investigation to further enhance throughput.

Targeted Drug Delivery

Conjugation with blood-brain barrier (BBB)-penetrant peptides (e.g., glutathione-PEG) aims to improve central nervous system bioavailability. Preliminary data show a 2.3-fold increase in brain uptake compared to unmodified analogs.

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